Diphenyl-1,3-thiazol-2-amine hydrochloride
Description
The exact mass of the compound 4,5-Diphenyl-1,3-thiazol-2-amine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
2D Structure
Properties
IUPAC Name |
4,5-diphenyl-1,3-thiazol-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S.ClH/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12;/h1-10H,(H2,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVDMAWYCIOUOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)N)C3=CC=CC=C3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6318-74-7 (Parent) | |
| Record name | 2-Thiazolamine, 4,5-diphenyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036761883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID70957976 | |
| Record name | 4,5-Diphenyl-1,3-thiazol-2(3H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36761-88-3 | |
| Record name | 2-Thiazolamine, 4,5-diphenyl-, hydrochloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036761883 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,5-Diphenyl-1,3-thiazol-2(3H)-imine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70957976 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | diphenyl-1,3-thiazol-2-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Derivatization of the Amino Group:while the Exocyclic Nitrogen is Part of an Enamine Like System and Its Lone Pair is Delocalized, It Can Still Undergo Certain Reactions. for Example, N Acylation Can Occur, Although It May Require More Forcing Conditions Compared to a Simple Aniline.nih.gov
| Reactive Site | Reaction Type | Typical Reagents | Expected Product |
|---|---|---|---|
| C5-H (Thiazole) | Electrophilic Halogenation | NBS, NCS, I2 | 5-Halo-diphenyl-1,3-thiazol-2-amine |
| C5-H (Thiazole) | Nitration | HNO3/H2SO4 (mild conditions) | 5-Nitro-diphenyl-1,3-thiazol-2-amine |
| C5-H (Thiazole) | Azo Coupling | ArN2+Cl- | 5-(Arylazo)-diphenyl-1,3-thiazol-2-amine |
| para-C-H (Phenyl) | Electrophilic Aromatic Substitution | Br2/FeBr3, AcCl/AlCl3 | 4'-Substituted or 4',4''-disubstituted derivatives |
| N-H (Amino) | Acylation | (RCO)2O, pyridine (B92270) | N-Acyl-N,N-diphenyl-1,3-thiazol-2-aminium salt (via iminium) |
This regioselective control allows the scaffold to be systematically modified, enabling the fine-tuning of its electronic and steric properties for applications in materials science, medicinal chemistry, and catalysis. mdpi.comnih.gov
Reactivity Profiles and Advanced Chemical Transformations of Diphenyl 1,3 Thiazol 2 Amine Scaffolds
Nucleophilic and Electrophilic Reactivity of the Thiazole (B1198619) Ring System
The thiazole ring, a key structural motif in many biologically active compounds, exhibits a rich and varied reactivity profile. The presence of both sulfur and nitrogen heteroatoms, along with the aromatic nature of the ring, dictates its behavior in chemical transformations. The electron density distribution within the thiazole ring makes it susceptible to both electrophilic and nucleophilic attack at different positions. The π-electron density is highest at the C5 position, making it the preferred site for electrophilic substitution, while the C2 position is the most electron-deficient and thus prone to nucleophilic attack. pharmaguideline.comresearchgate.netwikipedia.org The reactivity of substituted thiazoles, such as Diphenyl-1,3-thiazol-2-amine, is further influenced by the electronic effects of the substituent groups.
The exocyclic amine group at the C2 position of the thiazole ring significantly influences its reactivity and is a key site for functionalization. This amino group can readily undergo a variety of reactions, including acylation, condensation, and diazotization, allowing for the synthesis of a diverse range of derivatives. researchgate.netnih.gov
Acylation Reactions: The exocyclic amine can be acylated using various carboxylic acids or their derivatives to form amide linkages. For instance, the reaction of 2-aminothiazole (B372263) derivatives with chloroacetyl chloride in the presence of a base like potassium carbonate yields chloroacetamide intermediates, which can be further reacted with secondary amines to produce a variety of final products. mdpi.com
Condensation Reactions: The amino group can participate in condensation reactions with carbonyl compounds. For example, 2-aminothiazole can react with aromatic aldehydes to form Schiff bases. mdpi.comsciforum.net These reactions are often carried out in a suitable solvent like ethanol (B145695) and may be stirred at room temperature for an extended period to ensure completion. sciforum.net
Diazo-Coupling Reactions: The exocyclic amine can be diazotized and coupled with other aromatic compounds to form azo dyes. pharmaguideline.com For example, the reaction of 2-aminothiazole with a diazonium salt, formed from 3-methyl-1-phenyl-5-pyrazolone, in the presence of ferric hydrogen sulfate, leads to the formation of a thiazolyl-azo-pyrazolone derivative. mdpi.com
| Reaction Type | Reagents | Product Type | Reference |
| Acylation | Chloroacetyl chloride, K2CO3 | Chloroacetamide derivatives | mdpi.com |
| Condensation | Aromatic aldehydes | Schiff bases | mdpi.comsciforum.net |
| Diazo-Coupling | Diazonium salts, Ferric hydrogen sulfate | Azo derivatives | pharmaguideline.commdpi.com |
This table summarizes the key reactions of the exocyclic amine group in 2-aminothiazole derivatives.
Thiazolone analogues, which contain a carbonyl group within the thiazole ring system, exhibit electrophilic reactivity at the carbonyl carbon. The polarization of the carbon-oxygen double bond makes the carbon atom electron-deficient and thus a target for nucleophilic attack. libretexts.orglibretexts.org The reactivity of the carbonyl group is influenced by the surrounding molecular structure and the presence of activating groups. libretexts.org
In the context of thiazolone analogues, the carbonyl group can undergo nucleophilic addition reactions, where a nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. libretexts.org This reactivity is fundamental to the synthesis of various derivatives. For example, the presence of a thiazolin-4-one ring system, which contains a carbonyl group, has been associated with promising anticancer activity in certain compounds, suggesting that the reactivity of this carbonyl group may play a role in their biological mechanism of action. nih.gov
The electrophilicity of the carbonyl carbon can be enhanced by the presence of electron-withdrawing groups, which further pull electron density away from the carbon, making it more susceptible to nucleophilic attack. libretexts.org Conversely, electron-donating groups can decrease the reactivity of the carbonyl group. libretexts.org
| Feature | Description | Implication | Reference |
| Carbonyl Carbon | Electron-deficient (electrophilic) | Site of nucleophilic attack | libretexts.orglibretexts.org |
| Carbonyl Oxygen | Electron-rich (nucleophilic) | Can be protonated by an acid | libretexts.org |
| Reaction Type | Nucleophilic addition | Formation of a tetrahedral intermediate | libretexts.org |
| Reactivity Influence | Electron-withdrawing groups | Increase electrophilicity and reactivity | libretexts.org |
| Reactivity Influence | Electron-donating groups | Decrease electrophilicity and reactivity | libretexts.org |
This table outlines the key aspects of electrophilic carbonyl reactivity.
The thiazole ring itself is a reactive heterocycle, with specific positions being more prone to certain types of reactions. Due to the electron-donating effect of the sulfur atom and the electron-withdrawing nature of the nitrogen atom, the C5 position of the thiazole ring is the most electron-rich and, therefore, the primary site for electrophilic substitution. pharmaguideline.comwikipedia.orgfabad.org.tr If the C5 position is already substituted, electrophilic attack may occur at the C4 position. researchgate.net
Electrophilic Substitution Reactions:
Halogenation: Thiazole derivatives readily undergo halogenation, such as bromination and chlorination, at the C5 position. pharmaguideline.com
Sulfonation: Sulfonation of the thiazole ring also occurs preferentially at the C5 position. pharmaguideline.com
Nitration: While nitration of thiazole itself is difficult, the presence of activating groups can facilitate this reaction at the C5 position.
Mercuration: Thiazole can be mercurated at the C5, C4, and C2 positions, with the preference being C5 > C4 > C2. pharmaguideline.com
The presence of an electron-donating group at the C2 position, such as an amino group, further activates the C5 position towards electrophilic attack, even under mild conditions. pharmaguideline.com This makes the C5 position a key target for the introduction of various functional groups to modify the properties of the thiazole scaffold. Recent research has also focused on the direct C-H arylation of thiazole derivatives at the C5-position, utilizing palladium-N-heterocyclic carbene complexes as catalysts. researchgate.net
| Position | Reactivity | Common Reactions | Reference |
| C2 | Electron-deficient | Nucleophilic attack, Deprotonation | pharmaguideline.comresearchgate.netwikipedia.org |
| C4 | Near-neutral | Electrophilic substitution (if C5 is blocked) | pharmaguideline.comresearchgate.net |
| C5 | Electron-rich | Electrophilic substitution (Halogenation, Sulfonation) | pharmaguideline.comresearchgate.netwikipedia.orgfabad.org.tr |
This table summarizes the positional reactivity of the thiazole ring.
Radical and Cycloaddition Chemistry of Thiazole Derivatives
Beyond nucleophilic and electrophilic reactions, thiazole derivatives can also participate in radical and cycloaddition reactions, further expanding their synthetic utility.
While the ionic reactivity of thiazoles is well-documented, investigations into their radical reaction pathways are also of significant interest. Thiazole derivatives have been studied for their radical scavenging activities. fabad.org.trresearchgate.net For instance, certain aryl-based thiazole compounds have shown significant antioxidant activity in assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power). fabad.org.tr This suggests that the thiazole nucleus can participate in reactions involving free radicals, likely through mechanisms that stabilize the resulting radical species. The specific pathways and the influence of substituents on the radical scavenging ability of diphenyl-1,3-thiazol-2-amine hydrochloride warrant further investigation.
Thiazoles can undergo cycloaddition reactions, but their inherent aromaticity plays a crucial role in their reactivity. The aromatic stabilization of the thiazole ring means that cycloaddition reactions, such as the Diels-Alder reaction, generally require high temperatures to overcome the energy barrier of disrupting the aromatic system. wikipedia.org
In a formal [3+2] cycloaddition reaction, thiazolium salts have been reacted with various electron-deficient components in the presence of chiral catalysts to produce enantioenriched hydropyrrolo-thiazoles. rsc.org Another study found that a 2-(dimethylamino)thiazole could react with dimethyl acetylenedicarboxylate (B1228247) (DMAD) under mild conditions in a formal [2+2] cycloaddition, which then proceeds through a series of rearrangements to ultimately form a pyridine (B92270) derivative after extruding the sulfur atom. wikipedia.org This highlights that the cycloaddition behavior of thiazoles is highly dependent on the substituents and the reaction conditions.
The aromatic character of the thiazole ring, which is greater than that of the corresponding oxazoles, is a key factor influencing its cycloaddition reactivity. wikipedia.org The disruption of this aromaticity is energetically unfavorable, which is why more forcing conditions are often required for these transformations.
Intramolecular Diels-Alder Reactions
The Intramolecular Diels-Alder (IMDA) reaction is a powerful method for constructing complex polycyclic systems in a single step. researchgate.net In the context of the Diphenyl-1,3-thiazol-2-amine scaffold, the thiazole ring can potentially act as the diene component in a [4+2] cycloaddition. The viability and outcome of such a reaction are contingent on tethering a suitable dienophile to the scaffold.
The aromatic nature of the thiazole ring means it is a relatively electron-rich diene, but its participation in a Diels-Alder reaction requires overcoming a significant aromatic stabilization energy. Consequently, these reactions often necessitate thermal conditions or Lewis acid catalysis to proceed. researchgate.net For the Diphenyl-1,3-thiazol-2-amine scaffold, a dienophile would need to be attached, likely via one of the phenyl rings or by functionalization of the exocyclic amine, if chemically feasible.
The general transformation can be envisioned as follows:
Precursor Synthesis : A dienophile-containing chain is attached to the Diphenyl-1,3-thiazol-2-amine core.
Cycloaddition : Upon heating, the tethered dienophile reacts with the C4=C5 bond of the thiazole ring.
Rearomatization/Further Transformation : The initial cycloadduct is often unstable. It can undergo a retro-Diels-Alder reaction to expel a stable fragment (like sulfur or an isonitrile), leading to the formation of a new aromatic ring, such as a pyridine or furan (B31954) derivative.
While specific studies on the IMDA reactions of Diphenyl-1,3-thiazol-2-amine are not documented, research on related azole heterocycles demonstrates the feasibility of this approach for creating intricate molecular architectures. researchgate.net The electronic nature of the N-diphenyl group—being electron-donating—would be expected to increase the electron density of the thiazole ring, potentially lowering the activation energy for the cycloaddition with an electron-deficient dienophile.
Coordination Chemistry and Ligand Properties
The Diphenyl-1,3-thiazol-2-amine scaffold possesses multiple potential coordination sites, making it an interesting candidate for ligand design in coordination chemistry. The key sites for metal binding are the endocyclic (ring) nitrogen atom (N3) and the exocyclic amino nitrogen.
Although crystallographic data for metal complexes of this compound are scarce, extensive research on analogous 2-aminothiazole derivatives provides a clear model for its coordination behavior. nih.govroyalsocietypublishing.orgacs.org Studies consistently show that 2-aminothiazoles primarily act as monodentate ligands, coordinating to metal ions through the lone pair of the endocyclic thiazole nitrogen. nih.gov This mode of binding is favored as it preserves the aromaticity of the thiazole ring and involves a more sterically accessible and typically more basic site compared to the exocyclic amino group.
In Schiff base derivatives of 2-aminothiazoles, where an imine is formed at the exocyclic nitrogen, the resulting ligands can act as bidentate or tridentate chelators, involving the imine nitrogen and other donor atoms. nih.govacs.org For the parent Diphenyl-1,3-thiazol-2-amine, monodentate coordination via the ring nitrogen is the most probable interaction. The exocyclic diphenylamino group, due to steric hindrance and the delocalization of its lone pair into two phenyl rings, is less likely to participate directly in coordination.
Spectroscopic studies of related N-aryl aminothiazole complexes reveal characteristic shifts upon coordination. In FT-IR spectra, the C=N stretching vibration of the thiazole ring typically shifts to a lower frequency, indicating the formation of a metal-nitrogen bond. royalsocietypublishing.org In ¹H NMR spectra, protons adjacent to the coordination site experience a downfield shift. royalsocietypublishing.org
| Ligand Type | Metal Ion(s) | Coordination Mode | Key Spectroscopic Evidence | Reference |
|---|---|---|---|---|
| 2-Aminothiazole Schiff Bases | Co(II), Ni(II), Cu(II), Zn(II) | Bidentate (Nthiazole, Nimine) or Tridentate | Shift in ν(C=N)thiazole and ν(C=N)imine in IR spectra | nih.govacs.org |
| N-Aryl-1,3,4-thiadiazol-2-amine | Cr(III), Co(II), Ni(II), Cu(II) | Bidentate (Nthiadiazole, Nexocyclic) | M:L ratio found to be 1:2 for most complexes | uotechnology.edu.iq |
| 2-Amino-4-phenylthiazole (B127512) | Pd(II) | Monodentate (Nthiazole) | Downfield shift of proton signals in ¹H NMR | rdd.edu.iq |
The development of chiral ligands is central to asymmetric catalysis, enabling the synthesis of enantiomerically enriched products. mdpi.comstrem.com While N,N-diphenyl-1,3-thiazol-2-amine is itself achiral, it serves as a versatile scaffold for the design of chiral ligands. Chirality can be introduced by:
Atropisomerism : Introducing bulky substituents at the ortho-positions of the phenyl rings can restrict rotation around the N-C(phenyl) bonds, leading to stable, chiral atropisomers.
Appending Chiral Auxiliaries : Attaching known chiral groups to the phenyl rings can create a chiral environment around a coordinated metal center.
Once rendered chiral, these ligands could be applied in various transition-metal-catalyzed reactions. Based on the coordination behavior of related N-heterocyclic ligands, potential applications include:
Asymmetric Hydrogenation : Rhodium or Iridium complexes with chiral thiazole-based ligands could potentially catalyze the asymmetric hydrogenation of prochiral olefins or ketones. mdpi.com
Cross-Coupling Reactions : Palladium or Nickel complexes are widely used in cross-coupling reactions. A chiral Diphenyl-1,3-thiazol-2-amine ligand could provide stereocontrol in reactions such as asymmetric Suzuki or Negishi couplings. strem.com
Lewis Acid Catalysis : Chiral copper(II) or zinc(II) complexes could function as chiral Lewis acids to catalyze enantioselective Diels-Alder, aldol, or Michael addition reactions.
The efficacy of such a ligand would depend on its ability to create a well-defined and sterically demanding chiral pocket around the metal's active site, thereby differentiating between the two enantiotopic faces of the substrate. Although no specific applications of chiral Diphenyl-1,3-thiazol-2-amine ligands have been reported, the structural motif holds promise for future development in this field.
Regioselective Functionalization and Derivatization
The Diphenyl-1,3-thiazol-2-amine scaffold offers several sites for regioselective functionalization, allowing for the synthesis of a diverse range of derivatives. The primary reactive positions are the C5-position of the thiazole ring and the phenyl rings of the diphenylamino group.
Future Research Directions and Emerging Paradigms in Diphenyl 1,3 Thiazol 2 Amine Chemistry
Development of Sustainable and Green Chemistry Approaches in Synthesis
The chemical industry's growing emphasis on environmental responsibility is steering the synthesis of thiazole (B1198619) derivatives, including Diphenyl-1,3-thiazol-2-amine, towards more sustainable practices. nih.gov Traditional synthetic routes often rely on hazardous reagents and generate significant chemical waste, prompting the development of greener alternatives. nih.gov
Key areas of development in the sustainable synthesis of thiazole derivatives include:
Microwave-Assisted Synthesis: This technique offers rapid reaction times, often leading to higher yields and reduced energy consumption compared to conventional heating methods. bepls.comresearchgate.net
Ultrasonic Irradiation: The use of ultrasound can enhance reaction rates and yields, providing an energy-efficient alternative to traditional heating. bepls.commdpi.com
Green Solvents and Catalysts: Research is focused on replacing hazardous solvents with more environmentally benign options like water or bio-based solvents. mdpi.comrsc.org Additionally, the development of recyclable and non-toxic catalysts, such as biocatalysts or nano-catalysts, is a significant area of interest. mdpi.comnih.gov
One-Pot, Multi-Component Reactions: These reactions improve efficiency by combining multiple synthetic steps into a single procedure, which minimizes waste and reduces the need for purification of intermediates. bepls.comrsc.org
Use of Renewable Starting Materials: Exploring the use of starting materials derived from renewable resources is a key aspect of green chemistry that is being applied to the synthesis of thiazole derivatives. tandfonline.com
A comparison of traditional versus green synthesis approaches is summarized in the table below:
| Feature | Traditional Synthesis | Green Synthesis Approaches |
| Energy Source | Conventional heating (e.g., oil baths) | Microwave irradiation, ultrasonic irradiation |
| Solvents | Often uses volatile and hazardous organic solvents | Water, ethanol-water mixtures, green solvents |
| Catalysts | May use toxic or heavy metal catalysts | Recyclable biocatalysts, nano-catalysts |
| Reaction Time | Can be lengthy | Often significantly shorter |
| Waste Generation | Can produce significant amounts of chemical waste | Reduced waste due to higher efficiency and one-pot procedures |
| Starting Materials | Often petroleum-based | Increasing use of renewable resources |
Deeper Understanding of Structure-Property Correlations for Tailored Material Science Applications
The versatile electronic and photophysical properties of the thiazole ring make its derivatives, such as Diphenyl-1,3-thiazol-2-amine, promising candidates for various material science applications. ijarsct.co.inrsc.org A deeper understanding of the relationship between the molecular structure and the resulting properties is crucial for designing materials with specific, tailored functionalities. researchgate.net
The properties of thiazole derivatives can be finely tuned by modifying the substituents on the thiazole ring. mdpi.com For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the electronic and optical properties of the molecule. acs.org This tunability is key to their potential use in:
Organic Electronics: The electron-deficient nature of the thiazolo[5,4-d]thiazole (B1587360) fused system, for example, makes it suitable for applications in organic electronics. rsc.org
Sensors and Dyes: The sensitivity of their spectroscopic properties to the chemical environment makes them interesting candidates for chemical sensors and dyes. ijarsct.co.in
Future research will likely focus on systematic studies of how different substituents at various positions on the Diphenyl-1,3-thiazol-2-amine scaffold affect its properties.
| Substituent Type | Effect on Electronic Properties | Potential Application |
| Electron-Donating Groups | Increases electron density on the thiazole ring | Tuning of photophysical properties for specific dyes |
| Electron-Withdrawing Groups | Decreases electron density on the thiazole ring | Development of materials for organic electronics |
| Aromatic/Heterocyclic Groups | Extends the π-conjugated system | Creation of novel semiconductors |
Predictive Modeling and Data-Driven Design of Thiazole-Based Systems
The integration of computational tools is revolutionizing the design and discovery of new molecules. Predictive modeling and data-driven approaches are becoming indispensable in the study of thiazole-based systems. asianpubs.org These methods allow for the in silico evaluation of molecular properties, which can significantly accelerate the research and development process.
Key computational techniques being applied to thiazole derivatives include:
Molecular Docking: This technique is used to predict the binding orientation of a molecule to a target protein, which is crucial in drug discovery. researchgate.netasianpubs.org
PASS (Prediction of Activity Spectra for Substances): This tool can predict the potential biological activities of a compound based on its structure. researchgate.netnih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models are used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.netasianpubs.org
Density Functional Theory (DFT): DFT calculations are employed to study the electronic structure and predict various molecular properties. researchgate.netasianpubs.org
These computational approaches enable the rational design of new Diphenyl-1,3-thiazol-2-amine derivatives with desired properties, minimizing the need for extensive and costly experimental synthesis and testing.
| Computational Tool | Application in Thiazole Chemistry |
| Molecular Docking | Predicting interactions with biological targets |
| PASS Prediction | Screening for potential biological activities |
| QSAR | Guiding the optimization of lead compounds |
| DFT Calculations | Understanding electronic structure and predicting properties |
Exploration of Novel Chemical Transformations and Reactivity Pathways for Diversified Applications
The thiazole ring is a versatile scaffold that can undergo a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with unique properties and applications. benthamscience.comnih.gov Future research will continue to explore novel reactions and reactivity pathways to further expand the chemical space accessible from Diphenyl-1,3-thiazol-2-amine.
Areas of active investigation include:
Functionalization of the Thiazole Ring: Developing new methods to introduce a wide array of functional groups at different positions of the thiazole ring is a key objective. nih.govmdpi.com
Synthesis of Fused Thiazole Systems: The creation of novel bicyclic and polycyclic systems containing the thiazole moiety can lead to materials with unique electronic and photophysical properties. rsc.org
Development of Novel Catalytic Systems: The use of innovative catalysts can enable previously inaccessible chemical transformations of the thiazole ring. rsc.org
The discovery of new reactions and the ability to precisely control the functionalization of the Diphenyl-1,3-thiazol-2-amine scaffold will be crucial for the development of next-generation materials and bioactive compounds.
Q & A
Basic: What synthetic routes are commonly employed for Diphenyl-1,3-thiazol-2-amine hydrochloride, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves cyclization reactions using precursors like substituted phenyl isothiocyanates and amines. For example:
- Step 1: React 2-aminothiazole derivatives with aryl isothiocyanates under basic conditions (e.g., NaH or Et₃N) in inert solvents (THF or DCM) .
- Step 2: Cyclization at 50–70°C under nitrogen to form the thiazole core .
Key Optimization Factors:- Temperature: Higher temperatures (70–80°C) improve cyclization efficiency but may increase side reactions.
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .
- Catalysts: Use of phase-transfer catalysts (e.g., TBAB) can accelerate reaction rates .
Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Answer:
- NMR Spectroscopy: Focus on ¹H/¹³C NMR to confirm thiazole ring protons (δ 7.2–8.1 ppm for aromatic protons) and amine protons (δ 3.5–5.0 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS) identifies molecular ions (e.g., [M+H]⁺ at m/z 259.05113) and collision cross-section data (e.g., 155.4 Ų) .
- X-ray Crystallography: Use SHELX programs for structure refinement. For example, SHELXL resolves hydrogen bonding networks and confirms hydrochloride salt formation .
Advanced: How can researchers resolve contradictions in crystallographic data for derivatives of this compound?
Answer:
Contradictions often arise from twinning , disorder , or poor data quality . Strategies include:
- Data Reprocessing: Use SHELXC/D/E to re-index reflections and apply TWIN/BASF commands for twinned crystals .
- Validation Tools: Check for outliers using Rint and CCDC validation reports .
- High-Resolution Data: Collect data at synchrotron facilities (<1.0 Å resolution) to reduce ambiguity in electron density maps .
Advanced: What experimental design principles mitigate low yields in the cyclization step?
Answer:
- Precursor Purity: Use HPLC-purified intermediates to avoid side reactions .
- Reaction Monitoring: Employ in-situ FTIR to track thiourea intermediate formation (C=S stretch at ~1250 cm⁻¹) .
- Alternative Routes: Explore microwave-assisted synthesis (e.g., 100°C, 20 min) to enhance reaction efficiency and yield .
Advanced: How can computational methods predict the stability and reactivity of this compound?
Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict bond dissociation energies (e.g., C–S bond stability) .
- Molecular Dynamics (MD): Simulate solvation effects in water/DMSO mixtures to assess hydrolysis risks .
- Docking Studies: Model interactions with biological targets (e.g., enzymes) using AutoDock Vina to prioritize derivatives for bioactivity assays .
Basic: What biological activities are reported for thiazol-2-amine derivatives, and how can assays be designed?
Answer:
- Documented Activities: Antifungal, anticancer, and kinase inhibition (e.g., EGFR inhibition) .
- Assay Design:
Advanced: How are stereoisomers or polymorphs of this compound differentiated analytically?
Answer:
- Chiral HPLC: Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .
- PXRD: Compare experimental diffraction patterns with simulated data from Mercury CSD to identify polymorphs .
- Solid-State NMR: Distinguish polymorphs via ¹³C chemical shifts of the thiazole ring carbons .
Basic: What are best practices for handling and storing this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
